2,5-Bis(methylthio)terephthalaldehyde
CAS No.:
Cat. No.: VC16204589
Molecular Formula: C10H10O2S2
Molecular Weight: 226.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2S2 |
|---|---|
| Molecular Weight | 226.3 g/mol |
| IUPAC Name | 2,5-bis(methylsulfanyl)terephthalaldehyde |
| Standard InChI | InChI=1S/C10H10O2S2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 |
| Standard InChI Key | FUPNEGLNSFQSCQ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=C(C=C1C=O)SC)C=O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
2,5-Bis(methylthio)terephthalaldehyde features two methylthio (-S-CH₃) groups and two aldehyde (-CHO) functionalities positioned at the 2 and 5 locations on a benzene ring. This configuration creates a planar, symmetric structure that facilitates π-π stacking interactions in polymeric networks . The sulfur atoms enhance electron density, enabling strong coordination with heavy metal ions through soft acid-base interactions .
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution reactions. One documented method involves reacting terephthalaldehyde with methyl mercaptan under controlled alkaline conditions, achieving yields >75%. Advanced purification techniques, including column chromatography with ethyl acetate/hexane (3:7 v/v), ensure >98% purity for materials science applications .
Applications in Porous Material Design
Porphyrin-Based Porous Organic Polymers (POPs)
Reaction of 2,5-bis(methylthio)terephthalaldehyde with pyrrole under acid catalysis produces TPP1, a POP with a Brunauer-Emmett-Teller (BET) surface area of 680 m²/g. The material's sulfur content (12.4 wt%) enables selective Hg²⁺ adsorption via thioether coordination, demonstrating a capacity of 285 mg/g in pH 7 aqueous solutions .
Covalent Organic Frameworks (COFs)
The TAPB-BMTTPA-COF, synthesized from 1,3,5-tris(4-aminophenyl)benzene and 2,5-bis(methylthio)terephthalaldehyde, exhibits:
These properties make it suitable for energy storage and gas separation membranes.
Environmental Remediation Performance
Heavy Metal Ion Removal
The BMTTPA–CS–GO nanocomposite, incorporating graphene oxide and chitosan, demonstrates exceptional Hg²⁺ adsorption:
| Parameter | Value |
|---|---|
| Maximum capacity | 306.8 mg/g |
| Optimal pH | 7.0 |
| Equilibrium time | 90 min |
| Regeneration cycles | >5 |
Pseudo-second-order kinetics (R² = 0.993) and Langmuir isotherm models (R² = 0.985) describe the adsorption mechanism, indicating monolayer chemisorption .
Comparative Performance
| Material | Hg²⁺ Capacity (mg/g) | Selectivity (Hg²⁺/Pb²⁺) |
|---|---|---|
| BMTTPA–CS–GO | 306.8 | 8.7:1 |
| Activated carbon | 45.2 | 1.3:1 |
| Zeolite 4A | 28.9 | 0.9:1 |
The nanocomposite's thioether-functionalized pores provide 4.3× higher efficiency than conventional adsorbents.
| Parameter | Specification |
|---|---|
| Storage temperature | 2–8°C under N₂ |
| Skin contact | Rinse with 0.1 M NaOH |
| Eye exposure | Flush with PBS (pH 7.4) |
| Disposal | Incineration >800°C |
Future Research Directions
-
Multifunctional Membranes: Integrating BMTTPA-based COFs into mixed-matrix membranes for simultaneous heavy metal filtration and organic pollutant degradation.
-
Electrochemical Sensors: Leveraging sulfur-metal interactions to develop Hg²⁺ detection platforms with sub-ppb sensitivity.
-
Scale-Up Challenges: Addressing batch-to-batch variability in large-scale POP synthesis through continuous flow reactors.
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